molecular formula C18H16ClN3O4S2 B2768758 N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide CAS No. 941998-35-2

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2768758
CAS No.: 941998-35-2
M. Wt: 437.91
InChI Key: YUKHPTWKCHYNHH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16ClN3O4S2 and its molecular weight is 437.91. The purity is usually 95%.
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Scientific Research Applications

Disposition and Metabolism

A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways and elimination of drug-related materials in humans. The elimination occurred principally via feces, with a significant part of the metabolism involving oxidation of the benzofuran ring. This research highlights the complex metabolic pathways compounds can undergo in the body, potentially informing the development and optimization of related compounds for scientific research applications (Renzulli et al., 2011).

Inhibition of Mast Cell-Mediated Allergic Inflammation

Another study investigated SG-HQ2, a synthetic analogue of gallic acid, for its effects on mast cell-mediated allergic inflammation. This compound showed potential as a therapeutic candidate through the suppression of histamine release and pro-inflammatory cytokines, illustrating how similar compounds could be utilized in research focused on allergic and inflammatory conditions (Je et al., 2015).

Antidepressant and Anticonvulsant Effects

Research on benzo[d]thiazol derivatives highlighted their potential antidepressant and anticonvulsant effects. The study demonstrated the synthesis of new compounds and their evaluation in models of depression and seizures, suggesting a methodology for assessing similar compounds' therapeutic potentials (Jin et al., 2019).

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c19-14-5-6-15(17-16(14)20-11-27-17)21-18(23)12-1-3-13(4-2-12)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKHPTWKCHYNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.